molecular formula C12H4Cl4 B15176270 Biphenylene, tetrachloro- CAS No. 26444-41-7

Biphenylene, tetrachloro-

Cat. No.: B15176270
CAS No.: 26444-41-7
M. Wt: 290.0 g/mol
InChI Key: TYZMQXXCLGJANQ-UHFFFAOYSA-N
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Description

Biphenylene, tetrachloro- is a chlorinated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound consists of two benzene rings connected by two bridging bonds, forming a 6-4-6 arene system

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenylene, tetrachloro- can be synthesized through several methods. One common approach involves the CuCl2-mediated intramolecular coupling of an organozinc species prepared from 2,2′-dilithiobiaryls with one or two molar equivalents of ZnCl2 or ZnBr2 in tetrahydrofuran (THF) . This method provides a controlled environment for the formation of the desired chlorinated biphenylene derivative.

Industrial Production Methods

Industrial production of biphenylene, tetrachloro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Biphenylene, tetrachloro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in biphenylene, tetrachloro- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylene quinone derivatives, while reduction can produce partially or fully dechlorinated biphenylene compounds.

Scientific Research Applications

Biphenylene, tetrachloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenylene, tetrachloro- involves its interaction with molecular targets and pathways within a system. The compound’s chlorinated structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. For example, its ability to undergo substitution reactions can modify the activity of enzymes or receptors, leading to changes in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenylene, tetrachloro- is unique due to its chlorinated structure, which enhances its reactivity and expands its range of applications. The presence of chlorine atoms allows for more diverse chemical modifications and interactions compared to non-chlorinated biphenylene derivatives .

Properties

CAS No.

26444-41-7

Molecular Formula

C12H4Cl4

Molecular Weight

290.0 g/mol

IUPAC Name

1,2,3,4-tetrachlorobiphenylene

InChI

InChI=1S/C12H4Cl4/c13-9-7-5-3-1-2-4-6(5)8(7)10(14)12(16)11(9)15/h1-4H

InChI Key

TYZMQXXCLGJANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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